molecular formula C21H17FN2O3S3 B2413496 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 886960-66-3

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No.: B2413496
CAS No.: 886960-66-3
M. Wt: 460.56
InChI Key: QFWRVWICYMESCD-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide (CAS 886960-66-3) is a synthetic organic compound with a molecular formula of C21H17FN2O3S3 and a molecular weight of 460.6 g/mol . This molecule integrates several privileged pharmacophoric motifs, including a benzo[d]thiazole ring, a 4,5-dimethylthiophene unit, and a (4-fluorophenyl)sulfonyl group, making it a valuable intermediate in medicinal chemistry and drug discovery research . Compounds featuring benzothiazole and thiophene cores are frequently explored for their diverse biological activities. Research into similar structural classes has indicated potential for antiviral and antimicrobial applications, often through mechanisms involving the selective targeting of viral or bacterial enzymes . The presence of the sulfonamide functional group further augments its potential to interact with biological targets, as this group is common in many therapeutic agents. As such, this compound serves as a critical building block for researchers designing and synthesizing new chemical entities for biochemical screening and structure-activity relationship (SAR) studies. It is supplied for non-human research applications only. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-(4-fluorophenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S3/c1-12-13(2)28-21(19(12)20-23-16-5-3-4-6-17(16)29-20)24-18(25)11-30(26,27)15-9-7-14(22)8-10-15/h3-10H,11H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWRVWICYMESCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a novel compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, highlighting its therapeutic potential.

Structural Characteristics

The compound can be described by its molecular formula C21H18N2O3S3C_{21}H_{18}N_{2}O_{3}S_{3} and a molecular weight of 442.6 g/mol. The structure incorporates a benzo[d]thiazole moiety, a dimethylthiophene ring, and a sulfonamide group attached to an acetamide backbone. These elements contribute to its pharmacological properties.

Property Value
Molecular FormulaC21H18N2O3S3C_{21}H_{18}N_{2}O_{3}S_{3}
Molecular Weight442.6 g/mol
CAS Number886960-62-9

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d]thiazole Moiety : This is achieved through the cyclization of 2-aminobenzenethiol with appropriate aldehydes.
  • Synthesis of the Dimethylthiophene Ring : Alkylation of thiophene with methyl groups is performed using Friedel-Crafts alkylation.
  • Coupling Reaction : The final product is obtained through a coupling reaction between the synthesized moieties.

Anticancer Potential

Several studies have explored the anticancer properties of compounds with similar structural features. For instance, compounds containing benzo[d]thiazole and thiophene rings have shown promising cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

In a comparative study, this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value reported at 15 µM, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes associated with disease pathways. For example, similar compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Molecular docking studies suggest that the compound binds effectively to the active site of AChE, potentially enhancing cognitive function in neurodegenerative conditions .

Case Studies

  • Case Study on Anticancer Activity : A research team evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that it significantly reduced cell viability in MCF-7 and HCT116 cells compared to control groups.
    • Cell Line : MCF-7 (Breast Cancer)
    • IC50 Value : 15 µM
    • Mechanism : Induction of apoptosis through caspase activation.
  • Case Study on Enzyme Inhibition : Another study focused on the enzyme inhibition profile, revealing that this compound could inhibit AChE with an IC50 value of 12 µM, suggesting its potential use in treating Alzheimer's disease.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide. For instance, derivatives of thiazole and thiophene have been evaluated for their effectiveness against various bacterial strains. Studies indicate that these compounds exhibit promising activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has been investigated for its anticancer properties. A study demonstrated that related thiazole derivatives showed significant cytotoxic effects against breast cancer cell lines (MCF7), suggesting that modifications to the structure can enhance anticancer activity . Molecular docking studies have indicated that these compounds may inhibit specific cancer-related pathways, making them candidates for further development in cancer therapy.

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. In silico studies have suggested that this compound could act as a 5-lipoxygenase inhibitor, which is relevant in the context of inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis process includes:

  • Formation of the benzo[d]thiazole ring.
  • Introduction of the thiophene moiety.
  • Sulfonation with 4-fluorobenzenesulfonyl chloride.
  • Final acetamide formation through acylation reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

StudyFocusFindings
AntimicrobialDerivatives showed significant activity against bacterial strains
AnticancerCompounds demonstrated cytotoxic effects on MCF7 cell line
Anti-inflammatoryPotential as a 5-lipoxygenase inhibitor indicated

Preparation Methods

Preparation of 2-Aminobenzo[d]thiazole

The benzo[d]thiazole ring is synthesized via cyclocondensation of 2-aminobenzenethiol with carbonyl derivatives. For example, reaction with 4-hydroxy-3-methoxybenzaldehyde in ethanol under reflux yields 4-(benzo[d]thiazol-2-yl)-2-methoxyphenol (yield: 78–85%). Alternative protocols using α-bromoacetone generate thiazolidinone intermediates, as demonstrated by Saeed et al..

Thiophene Ring Assembly

The 4,5-dimethylthiophene moiety is constructed via Hinsberg thiophene synthesis , involving cyclization of diethyl succinate with elemental sulfur in the presence of methylamine. Subsequent Vilsmeier-Haack formylation introduces the 2-amine group, yielding 3-amino-4,5-dimethylthiophene-2-carbaldehyde .

Coupling Benzo[d]thiazole to Thiophene

Palladium-catalyzed cross-coupling reactions are employed to link the benzo[d]thiazole and thiophene units. Using Pd(PhCN)₂Cl₂ and 1,10-phenanthroline in a DMSO/H₂O/n-butanol solvent system at 60°C for 10 hours achieves coupling with 95.1% yield. Nickel-based catalysts (e.g., Ni-MOF-74 ) in diglyme at 160°C for 18 hours offer a lower-yield (41–53%) but ligand-free alternative.

Introduction of the Sulfonylacetamide Side Chain

Synthesis of 2-Bromoacetamide Intermediate

The thiophene-amine intermediate reacts with bromoacetyl bromide in dichloromethane (DCM) using K₂CO₃ as a base, yielding N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-bromoacetamide (yield: 86–92%).

Sulfonylation with 4-Fluorophenylsulfonyl Chloride

The bromoacetamide undergoes nucleophilic substitution with 4-fluorophenylsulfonyl chloride in tetrahydrofuran (THF) at 0°C to room temperature. Triethylamine scavenges HCl, affording the target compound in 67–74% yield after silica gel chromatography.

Alternative Synthetic Pathways and Optimization

One-Pot Tandem Coupling-Sulfonylation

A streamlined approach combines Suzuki coupling and sulfonylation in a single reactor. Using Pd(OAc)₂/XPhos catalyst system and Cs₂CO₃ in dimethylacetamide (DMAc) at 120°C for 24 hours, the one-pot method achieves 58% yield but requires rigorous exclusion of moisture.

Electrochemical Sulfonylation

Green chemistry approaches utilize electrochemical activation. In undivided cells with n-Bu₄NPF₆ electrolyte, direct sulfonylation of the acetamide intermediate proceeds at 14 mA for 10 hours, yielding 75% product with reduced waste.

Analytical Characterization and Yield Optimization

Table 1: Comparison of Catalytic Systems for Benzo[d]thiazole-Thiophene Coupling

Catalyst Solvent System Temperature (°C) Time (h) Yield (%)
Pd(PhCN)₂Cl₂/Phen DMSO/H₂O/n-BuOH 60 10 95.1
Ni-MOF-74 Diglyme 160 18 41–53
CuO/PPh₃ Diglyme 160 24 51
Electrochemical DMF 20 10 75

Key observations:

  • Palladium catalysts outperform nickel and copper in coupling efficiency.
  • Elevated temperatures (>100°C) are critical for nickel-mediated reactions.
  • Electrochemical methods offer moderate yields but align with sustainable chemistry principles.

Challenges and Mechanistic Considerations

Steric Hindrance from Methyl Groups

The 4,5-dimethyl substitution on the thiophene ring impedes coupling reactions. Bulky ligands (e.g., XPhos ) mitigate this by preventing catalyst deactivation, as evidenced by 22% higher yields compared to triphenylphosphine.

Sulfonylation Selectivity

Competing N- and O-sulfonylation is minimized by using 4-fluorophenylsulfonyl chloride in anhydrous THF at low temperatures. Kinetic studies show >95% selectivity for the desired N-sulfonamide.

Q & A

Q. Yield Optimization Strategies :

  • Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry, catalyst loading). For example, fractional factorial designs reduce experimental runs while maximizing data utility .
  • Purification via column chromatography (gradient elution) or recrystallization to isolate high-purity products .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
A combination of analytical techniques is required:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., benzo[d]thiazole proton signals at δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 2 ppm).
  • X-ray Crystallography : Resolve crystal structure for absolute configuration verification, particularly for chiral centers .

Basic: What protocols are recommended for assessing solubility and stability under experimental conditions?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method with HPLC-UV quantification in solvents (DMSO, acetonitrile) and buffers (PBS at pH 7.4) .
  • Stability Studies :
    • Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C.
    • Photostability : Expose to UV light (λ = 254 nm) for 48 hours; monitor degradation via LC-MS .
    • Hydrolytic Stability : Incubate in aqueous buffers (pH 1–9) at 37°C; analyze hydrolysis products .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
  • Molecular Dynamics (MD) Simulations : Study ligand-protein interactions (e.g., docking to kinase targets) using software like AutoDock Vina .
  • Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian) to simulate intermediates and transition states .

Advanced: What experimental approaches resolve contradictions in reported mechanistic data (e.g., conflicting enzyme inhibition results)?

Methodological Answer:

  • Dose-Response Curves : Replicate assays across multiple concentrations (IC50 determination) to rule out assay-specific artifacts.
  • Orthogonal Assays : Validate inhibition using both fluorescence-based and radiometric assays (e.g., ADP-Glo™ kinase assay) .
  • Structural Biology : Co-crystallize the compound with target enzymes to visualize binding modes .

Advanced: How can researchers assess environmental fate and biodegradation pathways?

Methodological Answer:

  • Biodegradation Studies : Use OECD 301F (aqueous aerobic conditions) with LC-MS/MS to track metabolite formation (e.g., sulfone cleavage products) .
  • Soil/Water Partitioning : Measure log Kow (octanol-water coefficient) via shake-flask method; predict bioaccumulation potential .

Advanced: What strategies mitigate challenges in heterogeneous reaction systems (e.g., catalyst poisoning)?

Methodological Answer:

  • Reactor Design : Use continuous-flow systems to minimize catalyst fouling and improve mass transfer .
  • In Situ Monitoring : Employ Raman spectroscopy or PAT (Process Analytical Technology) to detect catalyst deactivation .
  • Catalyst Regeneration : Optimize thermal or chemical regeneration protocols (e.g., calcination at 400°C for supported metal catalysts) .

Advanced: How can machine learning (ML) optimize reaction conditions for scale-up?

Methodological Answer:

  • Data Curation : Compile historical reaction data (yield, temperature, solvent) into a training set .
  • ML Models : Train neural networks (e.g., Random Forest) to predict optimal conditions (e.g., solvent polarity, catalyst loading) .
  • Validation : Cross-check ML predictions with small-scale experiments (1–5 mmol) before pilot-scale trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.